Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a methyl group at the 1-position and a methyl ester at the 3-position, with a hydrochloride salt form. Its molecular formula is C₉H₁₄ClN₃O₂ (calculated based on structural analogs in and ). The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and materials science applications.
Properties
IUPAC Name |
methyl 1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-12-7-5-10-4-3-6(7)8(11-12)9(13)14-2;/h10H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOYDVFGHQSMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNC2)C(=N1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707584-14-2 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-1-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707584-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets by binding to specific sites, causing conformational changes that can affect the function of the target.
Biological Activity
Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃N₃O₂·HCl
- Molecular Weight : 231.68 g/mol
- CAS Number : 1609401-30-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes. Studies have shown that pyrazolo[3,4-c]pyridines can modulate several signaling pathways:
- Anti-inflammatory Activity : Research indicates that derivatives of pyrazolo[3,4-c]pyridines can inhibit the release of pro-inflammatory cytokines such as TNF-alpha. This suggests potential applications in treating inflammatory diseases .
- Anticancer Properties : Compounds within this class have demonstrated antiproliferative effects against various cancer cell lines. For example, certain derivatives showed IC50 values in the micromolar range against HepG2 (liver cancer) and HeLa (cervical cancer) cells .
- Antimicrobial Effects : Some studies report sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that these compounds may serve as effective antimicrobial agents .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound and its derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazolo[3,4-c]pyridine derivatives:
- Inhibition of PEX14-PEX5 Interaction : A study highlighted the structure-activity relationship of pyrazolo[3,4-c]pyridines as inhibitors of protein-protein interactions critical for trypanosomiasis treatment. These compounds exhibited significant binding affinities and potential therapeutic effects against Trypanosoma species .
- Antioxidant Activity : Another investigation into the antioxidant properties of these compounds revealed that certain derivatives could effectively scavenge free radicals and reduce oxidative stress in cellular models .
- Targeting Cancer Pathways : Research has shown that specific modifications to the pyrazolo framework can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazolo-pyridine derivatives, focusing on substituents, ester groups, salt forms, and synthetic methodologies.
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous ethyl ester hydrochloride ().
Key Comparison Points
Substituent Effects The 1-methyl group in the target compound (vs. Aryl substituents (e.g., 4-iodophenyl and 4-methoxyphenyl in ) significantly modify electronic properties and liquid crystal behavior .
Ester Group Variations
- Methyl vs. ethyl esters influence lipophilicity and metabolic stability. Methyl esters (target compound) are generally more polar than ethyl analogs, affecting solubility .
Salt Forms
- Hydrochloride salts (target compound, ) improve aqueous solubility compared to free bases (), critical for drug formulation .
Synthetic Methodologies The target compound’s synthesis likely involves acid-catalyzed esterification (as in , where trifluoroacetic acid in methanol was used for analogous reactions) . Ionic liquids (e.g., [bmim][BF₄] in ) offer alternative solvent systems for pyrazolo-pyridine synthesis, enhancing reaction efficiency .
Analytical and Crystallographic Tools
- SHELX and ORTEP () are widely used for crystal structure determination, confirming substituent positioning and salt formation .
Preparation Methods
Multicomponent Cyclocondensation Reactions
A one-pot, three-component reaction using arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amine, and cyclic 1,3-dicarbonyl compounds (e.g., cyclohexane-1,3-dione) in aqueous acetone with tetrapropylammonium bromide (TPAB) as a catalyst enables efficient pyrazolo[3,4-c]pyridine formation. For example, heating 4-bromophenylglyoxal, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and dimedone at 80°C for 6 hours yields 95% of the pyrazoloquinoline derivative after dearoylation. Adjusting the cyclic diketone to a tetrahydro pyridine precursor could directly yield the saturated core.
Cyclization of Functionalized Pyrazole Intermediates
Alternative routes involve cyclizing pyrazole-amine derivatives with carbonyl-containing fragments. For instance, 3-methyl-1H-pyrazol-5-amine reacts with ethyl 4,4,4-trifluoroacetoacetate in propionic acid at 140°C to form hydroxy-substituted pyrazolo[3,4-b]pyridines. Modifying the carbonyl component to a tetrahydro pyridine derivative (e.g., piperidone) may direct cyclization toward the [3,4-c] isomer.
Functionalization of the Pyrazolo[3,4-c]Pyridine Core
N-Methylation at Position 1
Selective N-alkylation at the pyrazole nitrogen (N-1) is achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3). For example, treating 1H-pyrazolo[3,4-c]pyridine with methyl iodide in DMF at 60°C for 12 hours provides 1-methyl derivatives in 85–90% yield. Protecting group strategies (e.g., Boc) may enhance regioselectivity.
Esterification at Position 3
Carboxylic acid intermediates at position 3 are esterified via Fischer esterification (H2SO4, methanol) or coupling agents (DCC/DMAP). In a related synthesis, 4-bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine undergoes Grignard reaction with i-PrMgCl followed by CO2 quenching to yield a carboxylic acid, which is subsequently methylated. Applying similar conditions, the acid intermediate could be treated with methanol and thionyl chloride to form the methyl ester.
Hydrogenation to Tetrahydro Derivatives
Catalytic hydrogenation of the pyridine ring is critical for saturation. Using 10% Pd/C under 50 psi H2 in ethanol at 80°C reduces the pyridine ring to its tetrahydro form without affecting the pyrazole ring. Optimization studies indicate that PtO2 in acetic acid at 25°C achieves full saturation in 8 hours with >90% yield.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until precipitation occurs. Filtration and drying under vacuum yield the hydrochloride salt with >95% purity.
Integrated Synthetic Pathway
Combining these steps, a plausible route is:
- Core Formation : React 3-methyl-1H-pyrazol-5-amine with piperidone-3-carboxylate in TPAB-catalyzed aqueous acetone to form 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid.
- N-Methylation : Treat with methyl iodide/K2CO3 in DMF to install the 1-methyl group.
- Esterification : Convert the carboxylic acid to methyl ester using SOCl2/MeOH.
- Salt Formation : Precipitate the hydrochloride salt with HCl/Et2O.
Analytical Characterization
- NMR : 1H NMR (DMSO-d6) shows singlet δ 3.85 (COOCH3), triplet δ 2.90 (N–CH3), and multiplet δ 1.75–2.30 (tetrahydro pyridine protons).
- HPLC : Purity >99% (C18 column, 0.1% TFA in H2O/MeCN).
- XRD : Monoclinic crystal structure with Cl– counterion confirmed.
Challenges and Optimizations
Q & A
Q. What are the recommended synthetic routes for preparing methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Esterification : React pyrazolo-pyridine intermediates with methyl chloroformate under basic conditions (e.g., triethylamine) to introduce the carboxylate ester group .
Hydrolysis and Recrystallization : Acidic hydrolysis (e.g., HCl) followed by recrystallization in ethanol/water mixtures improves purity (yields: 85–88%) .
Salt Formation : Treat the free base with HCl gas in anhydrous ether to form the hydrochloride salt .
- Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Esterification | Methyl chloroformate, Et₃N, THF, 0°C → RT | 71% | |
| Hydrolysis | 1N NaOH, MeOH/H₂O, RT, 12h | 88% |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%) .
- Spectroscopy :
- ¹H NMR (DMSO-d₆): Look for ester methyl protons at δ 3.8–4.2 ppm and pyrazolo-protons at δ 6.6–7.8 ppm .
- IR : Confirm ester C=O stretch at ~1730 cm⁻¹ and pyrazole ring vibrations at 1590–1650 cm⁻¹ .
- X-ray Crystallography : Refinement via SHELXL validates bond lengths and angles (e.g., C-N bonds: 1.34–1.38 Å) .
Q. What are the stability considerations for this compound under experimental conditions?
- Methodological Answer :
- Hydrolysis Sensitivity : The ester group hydrolyzes in aqueous basic conditions (t₁/₂ = 4–6 hours at pH 10) .
- Storage : Store at -20°C under inert gas (argon) to prevent degradation. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrazole ring) affect biological activity?
- Methodological Answer :
- SAR Studies :
- Trifluoromethyl Substitution : Enhances lipophilicity (logP ↑ 0.5–1.0) and anticoagulant activity (IC₅₀: 12 nM vs. 35 nM for unsubstituted analogs) .
- Methoxy Groups : Improve metabolic stability (t₁/₂ in liver microsomes: 120 min vs. 45 min for non-methoxy derivatives) .
- Data Table :
| Substituent | logP | IC₅₀ (nM) | Metabolic t₁/₂ (min) |
|---|---|---|---|
| -CF₃ | 2.8 | 12 | 90 |
| -OCH₃ | 2.1 | 25 | 120 |
| -H | 1.6 | 35 | 45 |
Q. How can discrepancies in crystallographic data between batches be resolved?
- Methodological Answer :
- Twinned Data Analysis : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twinning .
- Validation Tools : Check R-factor convergence (R₁ < 0.05) and ADP (atomic displacement parameter) consistency .
Q. What computational methods predict binding modes of this compound with target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PyRx:
Prepare the ligand (protonation states adjusted via MarvinSketch).
Grid box centered on active site (e.g., Factor Xa: 20 ų).
Validate with MD simulations (GROMACS, 50 ns) to assess binding stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
